4-(Difluoromethoxy)-5-methoxy-2-nitrobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related methoxybenzaldehyde compounds involves various chemical strategies, including reactions under specific conditions to achieve the desired molecular configuration. For example, the synthesis of 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione demonstrates the use of methoxybenzaldehyde with other reagents in ethanol, showcasing the versatility of methoxybenzaldehydes in synthesis processes (Zeng, 2014).

Molecular Structure Analysis

Molecular structure analysis, including density functional theory (DFT) studies, provides insights into the conformations, charge transfers, and vibrational spectra of methoxy-nitrobenzaldehyde compounds. A study on 4-hydroxy-3-methoxy-5-nitrobenzaldehyde reveals details about molecular geometry, vibrational frequencies, and intramolecular interactions, offering a basis for understanding similar compounds (Nataraj, Balachandran, & Karthick, 2011).

Chemical Reactions and Properties

Chemical reactions involving methoxy-nitrobenzaldehydes can lead to the formation of diverse products under various conditions. The formation of Schiff bases from reactions with benzenamine, as shown in the study on 4-Methoxy-N-(2-nitrobenzylidene)aniline, highlights the reactivity and potential for creating complex molecules (Ren & Jian, 2008).

Physical Properties Analysis

Investigations into the physical properties of methoxy-nitrobenzaldehydes, such as polymorphism, contribute to our understanding of their stability and behavior under different conditions. The study on polymorphism in 4-methoxy-3-nitrobenzaldehyde details the characterization of polymorphic forms, providing valuable information on the physical aspects of similar compounds (Wishkerman, Bernstein, & Stephens, 2006).

Chemical Properties Analysis

The chemical properties of methoxy-nitrobenzaldehydes, including their reactivity and interaction with other molecules, are crucial for their application in various fields. Studies on the reductive alkylation and synthesis of benzaldehyde derivatives shed light on the mechanisms and outcomes of chemical reactions involving these compounds, indicating their versatility and potential for further exploration (Azzena et al., 1990).

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Vibrational Spectra

Research has explored the molecular structure and vibrational spectra of similar compounds, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Through Fourier transform infrared spectroscopy (FT-IR) and FT-Raman measurements, insights into molecular geometry, harmonic vibrational frequencies, bonding features, and thermodynamic properties can be obtained. These studies are crucial for understanding the physical and chemical properties of related nitrobenzaldehydes (Nataraj, Balachandran, & Karthick, 2011).

Synthesis of Derivatives

The synthesis of derivatives from compounds like 2-nitro-5-methoxybenzaldehyde has been researched, leading to the creation of new compounds with potential biological applications. Such synthesis can involve multiple stages and various chemical reactions (Tsoungas & Searcey, 2001).

Polymorphism Study

Polymorphism in compounds similar to 4-methoxy-3-nitrobenzaldehyde has been investigated using methods like X-ray diffraction and vibrational spectroscopy. Understanding polymorphism is essential in the pharmaceutical industry as different forms can have different physical properties and bioavailability (Wishkerman, Bernstein, & Stephens, 2006).

Photochemistry Study

Studies on the photochemistry of compounds like 4-methoxy-3-nitrobenzaldehyde have examined how different substituents affect their photochemical behavior. This research has implications for developing photoactive materials and understanding light-induced chemical processes (Charlton & Koh, 1988).

Applications in Radiopharmaceuticals

Research on fluorine-18 labeled benzaldehydes, including derivatives of nitrobenzaldehydes, has been conducted for their use as precursors in the synthesis of radiopharmaceuticals for positron emission tomography. Such compounds are vital in medical imaging to diagnose and monitor diseases (Orlovskaja et al., 2016).

Catalysis and Reduction Reactions

Studies have also focused on the catalytic activity of compounds in the reduction of aldehydes like 4-nitrobenzaldehyde. These findings are significant for synthetic chemistry, offering new methods for producing primary alcohols from aldehydes (Bernando et al., 2015).

Photocatalytic Oxidation

The photocatalytic oxidation of benzyl alcohol derivatives, including methoxybenzyl alcohols, into corresponding aldehydes, has been evaluated. This research is crucial for understanding the photocatalytic processes and their potential applications in environmental and synthetic chemistry (Marotta et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(difluoromethoxy)-5-methoxy-2-nitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO5/c1-16-7-2-5(4-13)6(12(14)15)3-8(7)17-9(10)11/h2-4,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZBLGOUIGALNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethoxy)-5-methoxy-2-nitrobenzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

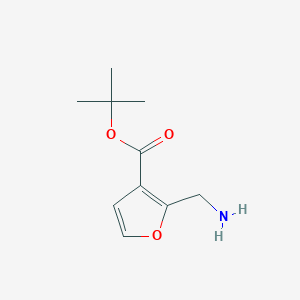

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)urea](/img/structure/B2482524.png)

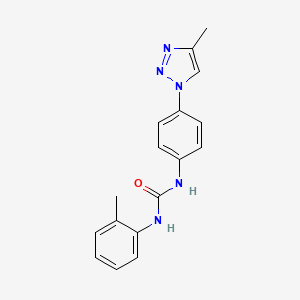

![1-[(2,4-dichlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2482525.png)

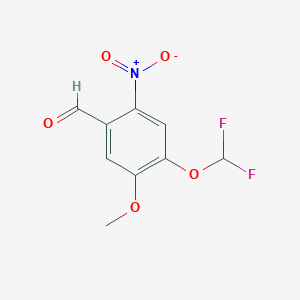

![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2482528.png)

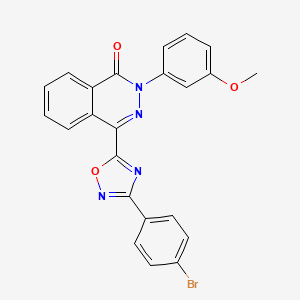

![2-[(1-methyl-4-nitro-1H-pyrrol-2-yl)formamido]acetic acid](/img/structure/B2482533.png)